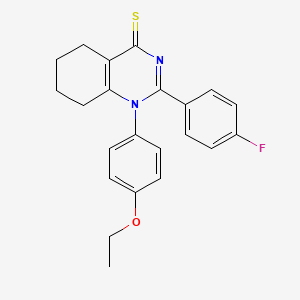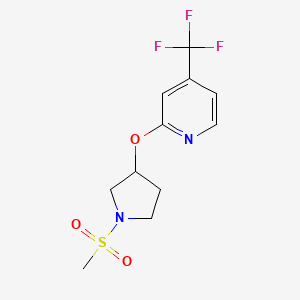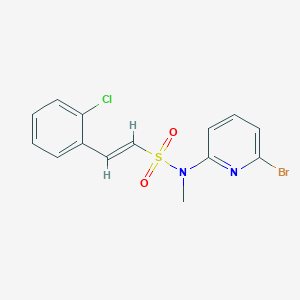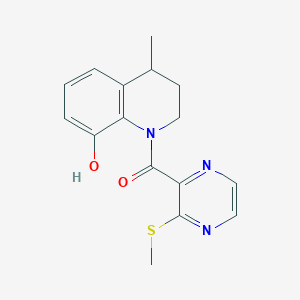![molecular formula C19H18FNO5S2 B2786255 4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide CAS No. 896323-24-3](/img/structure/B2786255.png)
4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds like ‘4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide’ is a complex process. The methods of synthesis of fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular formula of ‘this compound’ is C 18 H 16 FNO 5 S 2 . It has an average mass of 409.452 Da and a monoisotopic mass of 409.045380 Da .Applications De Recherche Scientifique
4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide has been studied for its potential applications in drug discovery and development. It has shown promising results in the treatment of parasitic diseases such as African sleeping sickness and Chagas disease. Furamidine has also been studied for its potential use as an anticancer agent, as it has shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide involves the inhibition of the enzyme trypanothione reductase, which is essential for the survival of parasitic organisms. By inhibiting this enzyme, furamidine disrupts the redox balance of the parasite, leading to its death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well tolerated in animal models. It has also been shown to have good pharmacokinetic properties, making it a promising candidate for drug development. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide in lab experiments is its high potency and specificity for trypanothione reductase. This makes it a valuable tool for studying the role of this enzyme in parasitic organisms. However, one limitation of using this compound is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the study of 4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide. One area of research is the optimization of the synthesis method to improve yield and reduce cost. Another direction is the study of the compound's potential use in combination therapy with other drugs for the treatment of parasitic diseases. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-(2-furyl)ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium fluoride to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S2/c1-14-12-16(9-10-17(14)20)28(24,25)21-13-19(18-8-5-11-26-18)27(22,23)15-6-3-2-4-7-15/h2-12,19,21H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUQIWSVVAXKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2786175.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/no-structure.png)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786177.png)
![7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2786178.png)



![N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide](/img/structure/B2786187.png)

![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2786193.png)
